6a-(Aminomethyl)-octahydrocyclopenta[b]pyrrol-2-one,trifluoroaceticacid
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Overview
Description
6a-(aminomethyl)-octahydrocyclopenta[b]pyrrol-2-one; trifluoroacetic acid is a compound that belongs to the class of pyrrolidinone derivatives. Pyrrolidinone derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new drugs. The compound’s unique structure, which includes a pyrrolidinone ring, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6a-(aminomethyl)-octahydrocyclopenta[b]pyrrol-2-one typically involves the construction of the pyrrolidinone ring from cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidine rings. For example, the synthesis can start from amino acid esters, amino alcohols, or chiral amines, followed by photooxygenation to form the desired pyrrolidinone derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic amounts of reagents and controlled reaction environments are crucial for the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
6a-(aminomethyl)-octahydrocyclopenta[b]pyrrol-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidinone ring.
Substitution: Substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different biological activities .
Scientific Research Applications
6a-(aminomethyl)-octahydrocyclopenta[b]pyrrol-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6a-(aminomethyl)-octahydrocyclopenta[b]pyrrol-2-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the nature of the interactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidinone derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones. These compounds share the pyrrolidinone ring structure but differ in their substituents and overall molecular architecture .
Uniqueness
What sets 6a-(aminomethyl)-octahydrocyclopenta[b]pyrrol-2-one apart is its specific aminomethyl substitution, which can confer unique biological properties and reactivity. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C10H15F3N2O3 |
---|---|
Molecular Weight |
268.23 g/mol |
IUPAC Name |
6a-(aminomethyl)-1,3,3a,4,5,6-hexahydrocyclopenta[b]pyrrol-2-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H14N2O.C2HF3O2/c9-5-8-3-1-2-6(8)4-7(11)10-8;3-2(4,5)1(6)7/h6H,1-5,9H2,(H,10,11);(H,6,7) |
InChI Key |
OOPHMMCVMXBEJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(=O)NC2(C1)CN.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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